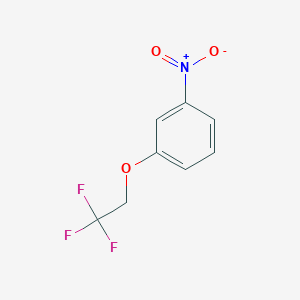

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-3-1-2-6(4-7)12(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFBKPHTONTLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540916 | |

| Record name | 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87014-29-7 | |

| Record name | 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene: A Mechanistic and Practical Approach

An In-depth Technical Guide for Chemical Researchers

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, starting from 3-bromonitrobenzene and 2,2,2-trifluoroethanol. This document elucidates the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, and discusses critical aspects of product characterization, safety, and process optimization. It is intended for researchers and professionals in organic synthesis and drug development who require a robust and well-understood method for accessing this and similar fluorinated aromatic structures.

Introduction: The Significance of Trifluoroethoxylated Aromatics

Fluorinated organic compounds are of paramount importance in modern pharmaceutical and agrochemical research. The introduction of fluorine atoms, particularly in the form of a trifluoroethoxy (-OCH₂CF₃) group, can profoundly alter a molecule's physicochemical properties. This substituent can enhance metabolic stability, increase lipophilicity, and modify binding affinities to biological targets by altering electronic properties.[1] this compound serves as a key building block, with the nitro group providing a versatile handle for further chemical transformations, such as reduction to an aniline derivative, which is a common precursor in the synthesis of bioactive compounds.[1] This guide focuses on a reliable synthetic route from readily available 3-bromonitrobenzene.

Reaction Synopsis and Mechanistic Rationale

The core transformation is the displacement of a bromide from 3-bromonitrobenzene by the 2,2,2-trifluoroethoxide anion. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a pathway distinct from the more familiar SN1 and SN2 reactions of aliphatic compounds.[2]

Overall Reaction:

2.1 The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction occurs in two main steps:

-

Nucleophilic Addition: The nucleophile (2,2,2-trifluoroethoxide) attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3]

-

Elimination: The aromaticity of the ring is restored by the departure of the leaving group (bromide ion).[1]

A critical feature of SNAr reactions is the requirement for electron-withdrawing groups (EWGs) on the aromatic ring to stabilize the negatively charged Meisenheimer complex.[3]

2.2 The Role of the Meta-Nitro Group

In this specific synthesis, the nitro group is positioned meta to the bromine leaving group. It is crucial to understand that a meta-EWG cannot stabilize the Meisenheimer complex through resonance, unlike an ortho or para substituent.[3][4] In ortho/para cases, the negative charge can be delocalized directly onto the oxygen atoms of the nitro group, providing significant stabilization and accelerating the reaction.[2]

For the meta isomer, this resonance stabilization is absent.[4] The reaction is nevertheless feasible due to the powerful inductive electron-withdrawing effect of the nitro group, which increases the electrophilicity of the entire aromatic ring, including the carbon atom attached to the bromine. However, the lack of resonance stabilization means that the reaction conditions (e.g., temperature, reaction time) may need to be more forcing than those required for an analogous ortho- or para-substituted starting material.[4]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding anhydrous and inert conditions, is critical for success.

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier Suggestion | Notes |

| 3-Bromonitrobenzene | ≥98% | Sigma-Aldrich, Acros | --- |

| 2,2,2-Trifluoroethanol | ≥99% | Sigma-Aldrich, Fluorochem | Must be anhydrous |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, Alfa Aesar | Highly reactive with water |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich | Store over molecular sieves |

| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction |

| Saturated NaCl solution (Brine) | --- | Lab Prepared | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Fisher Scientific | For drying |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |

3.2 Step-by-Step Synthesis Procedure

Step 1: Preparation of Sodium 2,2,2-trifluoroethoxide (In Situ)

-

Set up a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

-

Under a positive pressure of nitrogen, charge the flask with sodium hydride (1.1 equivalents). Caution: NaH is highly flammable and reacts violently with water. Handle in a fume hood.

-

Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time under nitrogen.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise via the dropping funnel to the stirred NaH slurry. Vigorous hydrogen gas evolution will occur. Control the addition rate to maintain a manageable rate of effervescence.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases completely, indicating the complete formation of the alkoxide.

Step 2: Nucleophilic Aromatic Substitution 8. To the freshly prepared solution of sodium 2,2,2-trifluoroethoxide, add a solution of 3-bromonitrobenzene (1.0 equivalent) in a small amount of anhydrous DMF via the dropping funnel. 9. Heat the reaction mixture to 80-100 °C using an oil bath.[5][6] 10. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 10-20% ethyl acetate in hexanes. The reaction is typically complete within 4-8 hours.[7]

Step 3: Work-up and Extraction 11. Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. 12. Carefully and slowly pour the reaction mixture into a beaker containing ice-water to quench the reaction. 13. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a 10g scale reaction). 14. Combine the organic layers and wash them sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts. 15. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification 16. The resulting crude oil or solid is purified by flash column chromatography on silica gel. 17. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) to isolate the pure this compound. 18. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

4.1 Physical and Spectroscopic Data

| Property | Starting Material (3-Bromonitrobenzene) | Product (this compound) |

| Molecular Formula | C₆H₄BrNO₂ | C₈H₆F₃NO₃ |

| Molar Mass | 202.01 g/mol | 221.13 g/mol [8] |

| Appearance | Yellowish crystalline solid | Pale yellow liquid or low-melting solid |

| ¹H NMR (CDCl₃) | δ ~8.1 (t), 7.8 (d), 7.7 (d), 7.4 (t) ppm | δ ~7.8-7.3 (m, 4H, Ar-H), 4.4 (q, 2H, -OCH₂) ppm |

| ¹³C NMR (CDCl₃) | δ ~149, 137, 131, 128, 123, 121 ppm | δ ~159, 149, 131, 124, 122, 117 ppm (Ar-C); ~123 (q, -CF₃); ~65 (q, -OCH₂) ppm |

| Mass Spec (EI) | m/z = 201/203 (M⁺, Br isotope pattern) | m/z = 221 (M⁺) |

Safety and Hazard Management

Professional laboratory safety practices must be strictly followed. All operations should be conducted in a well-ventilated chemical fume hood.

-

3-Bromonitrobenzene: Toxic and an irritant. Avoid inhalation and skin contact.

-

Nitro-containing aromatics: Generally toxic and can be rapidly absorbed through the skin.[9] Always wear appropriate gloves (e.g., nitrile) and a lab coat.[9]

-

Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon).[10] Use a dry powder extinguisher for fires; DO NOT use water or CO₂.

-

2,2,2-Trifluoroethanol: Flammable liquid and causes serious eye irritation.

-

N,N-Dimethylformamide (DMF): A reproductive hazard and skin irritant. Use in a fume hood and avoid contact.

Waste Disposal: All organic and halogenated waste should be collected in appropriately labeled containers for disposal according to institutional guidelines.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive NaH (hydrolyzed). Insufficient temperature. | Use fresh NaH from a sealed container. Ensure anhydrous conditions. Increase reaction temperature in 10 °C increments, monitoring for decomposition. |

| Formation of Side Products | Reaction temperature too high. Presence of water. | Lower the reaction temperature and increase reaction time. Ensure all reagents and solvents are scrupulously dry. |

| Difficult Purification | Co-elution of starting material and product. | Optimize the mobile phase for column chromatography (try different solvent systems like dichloromethane/hexanes). Ensure the reaction has gone to completion to minimize starting material in the crude product. |

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

-

BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

-

PubChem. 1-Nitro-3-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. Available at: [Link]

-

Utah Tech University. Williamson Ether Synthesis Lab Procedure. Available at: [Link]

-

Allfluoro Pharmaceutical Co., Ltd. This compound. Available at: [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. Available at: [Link]

-

Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]

-

PrepChem.com. Synthesis of meta-bromonitrobenzene. Available at: [Link]

-

Organic Syntheses. m-BROMONITROBENZENE. Available at: [Link]

-

Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Gilbert, J. C., & Martin, S. F. Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning. Available at: [Link]

-

Michigan State University Chemistry. Aromatic Substitution Reactions. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound,87014-29-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

<

Introduction: A Versatile Building Block in Modern Chemistry

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene is an aromatic organic compound that has emerged as a significant building block in synthetic and medicinal chemistry. Its structure, which uniquely combines a nitrobenzene core with a trifluoroethoxy substituent, imparts a valuable set of chemical properties. The trifluoroethoxy group (-OCH₂CF₃) is known to enhance the lipophilicity and metabolic stability of molecules, making it a desirable feature in drug design. Simultaneously, the nitro group (-NO₂) serves as a versatile synthetic handle, most notably for its reduction to an aniline, a cornerstone transformation for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 87014-29-7 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₃ | [2] |

| Molecular Weight | 221.13 g/mol | [1][2] |

| InChI Key | REFBKPHTONTLIR-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Expected to be a solid or liquid | Based on related structures. |

| Solubility | Soluble in common organic solvents | The trifluoroethoxy group increases solubility in organic media.[1] |

| Lipophilicity | Enhanced | The presence of the trifluoroethoxy group increases lipophilicity.[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two primary methodologies are prevalent: the etherification of a halo-nitrobenzene and the nitration of (2,2,2-trifluoroethoxy)benzene.[1]

Protocol: Williamson Ether Synthesis of this compound

This protocol details a common and reliable method starting from 1-fluoro-3-nitrobenzene and 2,2,2-trifluoroethanol. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the trifluoroethoxide anion.

Step-by-Step Methodology:

-

Generation of the Nucleophile: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF). To this, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C (ice bath).

-

Causality Insight: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the weakly acidic 2,2,2-trifluoroethanol, generating the potent sodium 2,2,2-trifluoroethoxide nucleophile in situ. DMF is an excellent polar aprotic solvent for SNAr reactions as it solvates the cation (Na⁺) effectively, leaving the anion more reactive.

-

-

Alcohol Addition: While maintaining the temperature at 0 °C, slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the NaH suspension. Stir the mixture for 30 minutes at 0 °C, allowing for the complete formation of the alkoxide, which is observable by the cessation of hydrogen gas evolution.

-

Addition of the Electrophile: Dissolve 1-fluoro-3-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

-

Causality Insight: The nitro group at the meta position strongly activates the positions ortho and para to it for nucleophilic attack. The fluorine atom is a good leaving group for SNAr reactions.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and cautiously quench by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity, which opens pathways to more complex molecular architectures.

Reduction of the Nitro Group

The most critical transformation is the reduction of the nitro group to an amine, yielding 3-(2,2,2-trifluoroethoxy)aniline. This aniline is a highly valuable intermediate in the pharmaceutical and agrochemical industries.[1]

Catalytic Hydrogenation: This is the preferred industrial method due to its high efficiency and clean reaction profile.

-

Catalysts: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used.[1] Raney Nickel is also an effective alternative.

-

Conditions: The reaction is typically run in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere (from balloon pressure to several atmospheres).

-

Self-Validation: The reaction progress can be monitored by the uptake of hydrogen gas. A successful reaction results in a high yield (often >95%) of the corresponding aniline with high purity.[1]

Caption: Key synthetic transformation: Reduction of the nitro group to an aniline.

Influence on Aromatic Reactivity

The aromatic ring of this compound is significantly electron-deficient. This is due to the powerful electron-withdrawing nature of both the nitro group and, to a lesser extent, the trifluoroethoxy group.[1] This property makes the molecule susceptible to nucleophilic aromatic substitution, particularly if additional activating groups or leaving groups are present on the ring.[1]

Applications in Drug Discovery

Aromatic nitro compounds are precursors to a wide range of biologically active molecules.[3][4] The reduction to anilines allows for the introduction of amide, sulfonamide, urea, and other functionalities common in drug molecules. The trifluoroethoxy group can improve a drug candidate's profile by:

-

Increasing Lipophilicity: Enhancing membrane permeability and absorption.

-

Blocking Metabolic Sites: The C-F bonds are highly stable, preventing oxidative metabolism at that position.

-

Altering pKa: Influencing the ionization state of nearby functional groups.

While specific drugs containing the this compound scaffold are not widely documented, its utility is as a key intermediate for compounds like 3-(2,2,2-trifluoroethoxy)aniline, which is then used to build more complex and patentable structures.

Spectroscopic Characterization

Unambiguous characterization is critical. Below are the expected spectroscopic data points.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear in the range of δ 7.5-8.5 ppm. The methylene protons (-OCH₂CF₃) will appear as a quartet around δ 4.5 ppm due to coupling with the fluorine atoms. |

| ¹³C NMR | Aromatic carbons will be observed in the δ 110-160 ppm range. The carbon bearing the nitro group will be significantly downfield. The methylene carbon will be around δ 60-70 ppm, and the trifluoromethyl carbon will appear as a quartet. |

| ¹⁹F NMR | A single signal, a triplet, is expected around δ -75 ppm, corresponding to the -CF₃ group, coupled to the adjacent methylene protons.[1] |

| IR (Infrared) | Strong characteristic absorbances for the N-O stretching of the nitro group will be present around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-F stretching bands will appear in the 1100-1300 cm⁻¹ region. |

| Mass Spec (MS) | The molecular ion peak (M⁺) would be observed at m/z = 221.13. |

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling.

-

General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Toxicology: Nitroaromatic compounds are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[6] Many are suspected carcinogens and may cause damage to organs through prolonged or repeated exposure.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a strategically important intermediate for chemical synthesis. The combination of a modifiable nitro group and a property-enhancing trifluoroethoxy moiety makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

-

Allfluoro Pharmaceutical Co., Ltd. This compound. [Link]

-

PubChem. 1-Nitro-3-(trifluoromethoxy)benzene. [Link]

-

U.S. Environmental Protection Agency (EPA). Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)-. [Link]

-

PubChem. 1,2,3-Trifluoro-5-nitrobenzene. [Link]

-

NIST WebBook. Benzene, 1-nitro-3-(trifluoromethyl)-. [Link]

-

NIST WebBook. Benzene, 1-fluoro-3-nitro-. [Link]

-

PubChem. 1-Fluoro-3-nitrobenzene. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound,87014-29-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

Abstract

This technical guide provides an in-depth analysis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene, a key fluorinated aromatic intermediate. We will explore its core physicochemical properties, electronic structure, and characteristic reactivity. This document details established synthetic routes for its preparation and pivotal transformations, such as the reduction of its nitro moiety. The strategic incorporation of the 2,2,2-trifluoroethoxy group imparts unique characteristics, including enhanced lipophilicity and metabolic stability, making this compound a valuable building block in the design of novel pharmaceuticals and advanced materials. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

Introduction: The Strategic Role of Fluorination

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The carbon-fluorine bond, being the strongest single bond in organic chemistry, confers significant thermal and metabolic stability to fluorinated compounds. Specifically, the trifluoroethoxy (-OCH₂CF₃) group is a powerful modulator of a molecule's physicochemical profile. Its strong electron-withdrawing nature and high lipophilicity can enhance cell membrane permeability, improve binding affinity to biological targets, and protect against metabolic degradation—all critical attributes in drug design.

This compound is a bifunctional aromatic compound that strategically combines the versatile reactivity of a nitro group with the property-enhancing effects of a trifluoroethoxy substituent.[1] This unique combination makes it an exceptionally valuable intermediate for accessing a wide range of complex chemical entities.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and application in synthetic chemistry.

Core Data Summary

| Property | Value | Source |

| CAS Number | 87014-29-7 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][2] |

| Molecular Weight | 221.13 g/mol | [1][2] |

| Melting Point | 53–55 °C | [1] |

| InChI Key | REFBKPHTONTLIR-UHFFFAOYSA-N | [1] |

| Appearance | Solid at room temperature |

Chemical Structure

The structural representation of this compound highlights the meta-substitution pattern on the benzene ring.

Caption: Chemical structure of this compound.

Electronic Profile and Chemical Reactivity

The reactivity of the aromatic core is dictated by the powerful electronic effects of its two substituents.

-

Nitro Group (-NO₂): This is a classic and potent electron-withdrawing group, operating through both a strong inductive effect (-I) and a resonance effect (-M). It strongly deactivates the benzene ring towards electrophilic aromatic substitution.

-

Trifluoroethoxy Group (-OCH₂CF₃): This group exhibits dual electronic behavior. The highly electronegative fluorine atoms induce a strong electron-withdrawing inductive effect (-I) through the ethyl bridge. This effect generally outweighs the electron-donating resonance effect (+M) of the ether oxygen.

The combined presence of these two deactivating groups renders the aromatic ring highly electron-deficient.[1] This has two major consequences for its reactivity:

-

Deactivation towards Electrophilic Substitution: The ring is significantly less reactive than benzene towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions).[3][4] Any substitution that does occur is directed to the meta positions (C4, C6) relative to both existing groups, as the ortho and para positions are more strongly deactivated.

-

Activation towards Nucleophilic Substitution: The electron-poor nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (like a halogen) is also present on the ring.[1]

Key Synthetic Methodologies

The synthesis and transformation of this compound are critical for its use as a chemical intermediate. The following protocols are based on established chemical principles.

Synthesis of the Core Scaffold

There are two primary and reliable strategies for synthesizing this compound. The choice of method often depends on the availability and cost of the starting materials.

Caption: Primary synthetic pathways to the target compound.

Protocol A: Nitration of (2,2,2-trifluoroethoxy)benzene

This method involves the direct electrophilic aromatic substitution on the precursor ether.[1]

-

Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, with (2,2,2-trifluoroethoxy)benzene. Cool the flask in an ice-salt bath to 0 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

Addition: Add the cold nitrating mixture dropwise to the stirred ether solution, ensuring the internal temperature does not exceed 5 °C.

-

Expert Insight: Strict temperature control is paramount. Nitration is highly exothermic, and side reactions, including dinitration, can occur at elevated temperatures.[1]

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice. The product will often precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol to remove impurities.

-

Purification: Dry the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified compound.

Protocol B: Palladium-Catalyzed C-O Cross-Coupling

This route forms the ether bond via a modern cross-coupling reaction, often providing high yields and selectivity.[1]

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromonitrobenzene, a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Expert Insight: The palladium catalyst is in a low oxidation state (Pd(0)) and is sensitive to oxygen. Maintaining an inert atmosphere is critical for catalytic activity.

-

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane) followed by 2,2,2-trifluoroethanol via syringe.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the disappearance of the starting aryl bromide by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Strategic Transformation: Nitro Group Reduction

A primary application of this compound is its conversion to the corresponding aniline, a crucial precursor for many pharmaceuticals.[1] Catalytic hydrogenation is the most common and efficient method for this transformation.[1]

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Protocol: Catalytic Hydrogenation to 3-(2,2,2-trifluoroethoxy)aniline

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Expert Insight: Ethanol is an excellent choice as it readily dissolves the substrate and is compatible with common hydrogenation catalysts.

-

-

Catalyst Addition: Carefully add a catalytic amount (typically 5-10 mol%) of palladium on activated carbon (10% Pd/C) to the solution under a stream of nitrogen.

-

Hydrogenation: Secure the vessel to a Parr hydrogenator or similar apparatus. Purge the system with hydrogen gas to replace the air. Pressurize the vessel with hydrogen (typically 1-3 atm) and begin vigorous stirring or shaking.

-

Reaction Monitoring: The reaction is often accompanied by a slight exotherm and the consumption of hydrogen. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Trustworthiness Note: The catalyst can be pyrophoric upon exposure to air, especially when dry and saturated with hydrogen. It must be kept wet with solvent during filtration.

-

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which is often pure enough for subsequent steps or can be further purified if necessary.

Applications in Research and Drug Development

This compound is not an end product but a critical stepping stone. Its value lies in its role as a versatile building block.

-

Pharmaceutical Intermediates: The reduction of the nitro group provides 3-(2,2,2-trifluoroethoxy)aniline.[1] This aniline is a precursor for a multitude of pharmaceutical scaffolds, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The trifluoroethoxy group is often retained to improve the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

-

Agrochemicals: Similar to pharmaceuticals, the derived aniline is used to synthesize advanced herbicides and pesticides, where the fluorine content can enhance potency and environmental persistence.[1]

-

Materials Science: The electron-deficient aromatic ring and the unique properties of the trifluoroethoxy group make it a candidate for incorporation into specialty polymers, liquid crystals, and other advanced materials requiring high thermal stability and specific electronic characteristics.

Safety and Handling

While a comprehensive toxicological profile for this specific compound is not widely published, it should be handled with the care appropriate for nitroaromatic compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

General Hazards: Nitroaromatic compounds can be toxic and may cause skin and eye irritation.[5][6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

- This compound - Benchchem. Benchchem.

- 1-Nitro-3-(trifluoromethoxy)benzene - Chem-Impex. Chem-Impex.

- This compound - Allfluoro. Allfluoro pharmaceutical co. ltd.

- 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 - Sigma-Aldrich. Sigma-Aldrich.

- 1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem. PubChem.

- Chemical Safety Data Sheet MSDS / SDS - 1-NITRO-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZENE - ChemicalBook. ChemicalBook.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

- Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)- - Substance Details - EPA. US EPA.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. Chemistry LibreTexts.

- Benzene, 1-nitro-2-(2,2,2-trifluoroethoxy)-(87014-28-6) 1 H NMR - ChemicalBook. ChemicalBook.

- MSDS of 3-(Trifluoromethoxy)nitrobenzene - Capot Chemical. Capot Chemical.

- (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289 - PubChem. PubChem.

- 1,4-Bis(2,2,2-trifluoroethoxy)benzene - Benchchem. Benchchem.

- Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Michigan State University.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene. In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a predictive approach grounded in fundamental NMR principles and established substituent effects. By dissecting the electronic influences of the nitro and 2,2,2-trifluoroethoxy groups on the benzene ring, we will construct a detailed, predicted spectral map, including chemical shifts (δ), coupling constants (J), and signal multiplicities. This guide is designed to be a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering insights into spectral interpretation and the structural characterization of complex aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a fascinating molecule for NMR analysis due to the presence of two electronically distinct and influential substituents on the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group, exerting both a -I (inductive) and -R (resonance) effect. Conversely, the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) presents a more complex electronic profile. While the oxygen atom is an electron-donating group through resonance (+R effect), the highly electronegative fluorine atoms on the ethoxy tail introduce a strong electron-withdrawing inductive effect (-I). The interplay of these competing effects dictates the electron density distribution around the benzene ring, which is directly probed by NMR spectroscopy.

Understanding the precise NMR spectral features of this molecule is crucial for confirming its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations—steps that are fundamental in the drug development pipeline.

Foundational Principles: Predicting NMR Spectra through Substituent Effects

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. For substituted benzenes, the chemical shifts of the aromatic protons and carbons can be predicted with reasonable accuracy by considering the additive effects of each substituent. This is achieved using empirically derived substituent chemical shift (SCS) parameters.

The chemical shift of a proton or carbon on a substituted benzene ring can be estimated using the following formula:

δ_predicted = δ_benzene + ΣSCS_i

where δ_benzene is the chemical shift of the corresponding nucleus in benzene (approximately 7.26 ppm for ¹H and 128.5 ppm for ¹³C), and ΣSCS_i is the sum of the substituent chemical shift contributions for each substituent at the ortho, meta, or para position relative to the nucleus being observed.

Experimental Protocol: A Standardized Approach to NMR Data Acquisition

While this guide presents predicted data, the following outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex coupling patterns.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Predicted ¹H NMR Spectral Data and In-Depth Analysis

To predict the ¹H NMR spectrum, we will start with the chemical shift of benzene (7.26 ppm) and add the SCS contributions from the nitro and trifluoroethoxy groups.

Substituent Chemical Shift (SCS) Effects on ¹H NMR:

| Substituent | Ortho Effect (ppm) | Meta Effect (ppm) | Para Effect (ppm) |

| -NO₂ | +0.95 | +0.26 | +0.38 |

| -OCH₃ (Anisole as a proxy) | -0.48 | -0.09 | -0.44 |

The strong electron-withdrawing nature of the -CF₃ group will reduce the electron-donating ability of the oxygen atom, making the -OCH₂CF₃ group less shielding than a simple methoxy group. Therefore, we will moderate the shielding effects of the proxy -OCH₃ group.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Position relative to -NO₂ | Position relative to -OCH₂CF₃ | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| H-2 | ortho | ortho | ~8.0 | d | J ≈ 2 Hz |

| H-4 | para | ortho | ~7.8 | t | J ≈ 8 Hz |

| H-5 | meta | meta | ~7.5 | t | J ≈ 8 Hz |

| H-6 | ortho | para | ~7.9 | d | J ≈ 8 Hz |

| -CH₂- | - | - | ~4.5 | q | ³J(H,F) ≈ 8-10 Hz |

Analysis of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (7.5 - 8.0 ppm): The entire aromatic region is shifted downfield from benzene, indicating the net electron-withdrawing character of the substituents.

-

H-2: This proton is ortho to both the strongly deshielding nitro group and the moderately deshielding trifluoroethoxy group, placing it at the lowest field. It will likely appear as a doublet due to coupling with H-6, with a small meta coupling to H-4.

-

H-6: This proton is ortho to the nitro group and para to the trifluoroethoxy group, also experiencing significant deshielding. It should appear as a doublet from coupling to H-5.

-

H-4: Positioned para to the nitro group and ortho to the trifluoroethoxy group, this proton will also be downfield. It is expected to be a triplet due to coupling with both H-5 and H-2 (ortho and meta coupling, respectively).

-

H-5: Being meta to both substituents, H-5 is the most shielded of the aromatic protons and will appear at the highest field within the aromatic region. It should be a triplet due to coupling with H-4 and H-6.

-

-

Aliphatic Region (~4.5 ppm):

-

-CH₂-: The methylene protons are adjacent to an oxygen atom and a trifluoromethyl group, both of which are deshielding. The signal will be a quartet due to coupling with the three fluorine atoms of the -CF₃ group (³J(H,F) typically around 8-10 Hz).

-

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹³C NMR Spectral Data and In-Depth Analysis

The ¹³C NMR spectrum is predicted using a similar additive model, starting from the chemical shift of benzene (128.5 ppm).

Substituent Chemical Shift (SCS) Effects on ¹³C NMR:

| Substituent | C-ipso (ppm) | C-ortho (ppm) | C-meta (ppm) | C-para (ppm) |

| -NO₂ | +20.0 | -4.8 | +0.9 | +6.0 |

| -OCH₃ | +31.4 | -14.4 | +1.0 | -7.7 |

Note: The SCS values for -OCH₂CF₃ will be influenced by the -CF₃ group. The ipso and ortho carbons will be more deshielded than in anisole due to the inductive effect.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon | Position relative to -NO₂ | Position relative to -OCH₂CF₃ | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| C-1 | ipso | meta | ~149.5 | s | - |

| C-2 | ortho | ortho | ~118 | s | - |

| C-3 | meta | ipso | ~158 | q | ⁴J(C,F) ≈ 2-4 Hz |

| C-4 | para | ortho | ~122 | s | - |

| C-5 | meta | meta | ~131 | s | - |

| C-6 | ortho | para | ~115 | s | - |

| -CH₂- | - | - | ~65 | q | ²J(C,F) ≈ 30-40 Hz |

| -CF₃ | - | - | ~123 | q | ¹J(C,F) ≈ 280 Hz |

Analysis of the Predicted ¹³C NMR Spectrum:

-

Aromatic Region (115 - 160 ppm):

-

C-1 and C-3 (ipso carbons): These carbons, directly attached to the substituents, are the most deshielded. C-3, bonded to the oxygen of the trifluoroethoxy group, is expected to be the most downfield. It may also exhibit a small quartet splitting due to long-range coupling with the fluorine atoms. C-1, attached to the nitro group, will also be significantly downfield.

-

C-5: This carbon is meta to both substituents and is therefore predicted to be the least affected, with a chemical shift close to that of benzene.

-

C-2, C-4, and C-6: The remaining aromatic carbons will have chemical shifts influenced by the combined ortho and para effects of the two substituents. C-6 and C-2, being ortho to the nitro group, will be shielded relative to what would be expected from the nitro group alone, due to the ortho effect of the alkoxy group. C-4, para to the nitro group, will be deshielded.

-

-

Aliphatic Region (65 - 125 ppm):

-

-CH₂-: The methylene carbon is deshielded by the adjacent oxygen and will appear as a quartet due to two-bond coupling with the three fluorine atoms (²J(C,F) is typically in the range of 30-40 Hz).

-

-CF₃: The trifluoromethyl carbon will be significantly deshielded and will show a large quartet splitting due to the one-bond coupling to the three fluorine atoms (¹J(C,F) is typically very large, around 280 Hz).

-

Figure 2: Conceptual overview of the predicted ¹H and ¹³C NMR spectral regions.

Practical Implications for Drug Development

The detailed NMR analysis of this compound provides critical information for drug development professionals:

-

Structural Verification: The predicted NMR data serves as a benchmark for confirming the successful synthesis of the target molecule and its analogues. Any deviation from the predicted spectrum would indicate the presence of impurities or an incorrect structure.

-

Reaction Monitoring: By monitoring the appearance and disappearance of specific NMR signals, researchers can track the progress of reactions involving this molecule, optimizing reaction conditions for higher yields and purity.

-

SAR Studies: In medicinal chemistry, understanding how structural modifications affect the electronic environment of a molecule is key to developing structure-activity relationships (SAR). The NMR data provides a direct readout of these electronic changes, guiding the design of more potent and selective drug candidates. The introduction of the trifluoroethoxy group, for instance, can significantly impact a molecule's lipophilicity and metabolic stability, properties that are crucial for drug efficacy.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By applying the principles of substituent chemical shift effects and spin-spin coupling, we have constructed a comprehensive spectral map that can guide researchers in the synthesis, characterization, and application of this and related compounds. The ability to predict and interpret complex NMR spectra is an indispensable skill in modern chemical research and is particularly vital in the rigorous and data-driven field of drug development.

References

-

Substituent Effects on ¹H and ¹³C NMR Chemical Shifts in Benzene Derivatives: Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]

-

¹³C NMR Spectroscopy of Substituted Benzenes: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc. [Link]

-

¹⁹F NMR Spectroscopy and Coupling Constants: Field, L. D., & Sternhell, S. (Eds.). (2012). Analytical NMR. John Wiley & Sons. [Link]

-

Online Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

General Principles of NMR Spectroscopy: Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

An In-Depth Technical Guide to 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (CAS No. 87014-29-7), a key fluorinated aromatic intermediate in modern organic and medicinal chemistry. The strategic placement of a nitro group and a 2,2,2-trifluoroethoxy moiety on the benzene ring imparts unique physicochemical properties, making it a valuable building block for complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs). This document details the principal synthetic methodologies, including nucleophilic aromatic substitution and nitration, providing mechanistic insights and step-by-step experimental protocols. Furthermore, it covers the critical subsequent transformation—the reduction of the nitro group to form 3-(2,2,2-trifluoroethoxy)aniline—and discusses its pivotal role in the development of targeted therapeutics, such as kinase inhibitors. The guide also includes a thorough characterization of the title compound, summarizing its key properties and expected spectral data, alongside essential safety and handling information for laboratory professionals.

Introduction: Strategic Importance in Chemical Synthesis

This compound is an aromatic compound that has gained significant traction as a versatile intermediate in synthetic organic chemistry. Its structure is characterized by two key functional groups attached to a benzene core at the 1 and 3 positions: a strongly electron-withdrawing nitro group (-NO₂) and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃). This specific arrangement offers a powerful combination of synthetic handles and property-modulating features.

The trifluoroethoxy group is particularly valuable in drug design. The inclusion of fluorine atoms can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The -OCH₂CF₃ group serves as a metabolically robust alternative to a simple methoxy or ethoxy group. Simultaneously, the nitro group serves two primary purposes:

-

Activation of the Aromatic Ring: The nitro group is a potent electron-withdrawing group, which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr).[2] This electronic influence is fundamental to one of its primary synthesis routes.

-

A Precursor to the Amine: The nitro group is readily and cleanly reduced to an amino group (-NH₂).[2] The resulting aniline, 3-(2,2,2-trifluoroethoxy)aniline, is a highly sought-after building block in the pharmaceutical industry, notably for the synthesis of kinase inhibitors.[3]

This guide will dissect the synthesis, reactivity, and application of this compound, providing researchers and drug development professionals with the technical knowledge to effectively utilize it in their synthetic campaigns.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is paramount for its successful application and for quality control.

Physicochemical Properties

The key identifiers and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 87014-29-7 | [4] |

| Molecular Formula | C₈H₆F₃NO₃ | [4] |

| Molecular Weight | 221.13 g/mol | [2] |

| Appearance | Pale yellow solid/crystals | Inferred from related compounds |

| Melting Point | 53–55 °C | |

| InChI Key | REFBKPHTONTLIR-UHFFFAOYSA-N | [2] |

| SMILES | O=c1cccc(OCC(F)(F)F)c1 | [4] |

Spectroscopic Profile (Predicted)

While a publicly available, peer-reviewed full dataset for this specific isomer is scarce, a predicted spectroscopic profile can be constructed based on the known effects of its constituent functional groups and data from analogous compounds. This serves as an essential benchmark for researchers synthesizing this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the ethoxy group. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The protons ortho to the nitro group are expected to be the most deshielded. The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group.[5][6]

-

Aromatic Protons (4H): Multiplets in the range of δ 7.30 - 8.20 ppm.

-

Methylene Protons (-OCH₂CF₃, 2H): A quartet around δ 4.4 - 4.6 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the trifluoroethoxy side chain. The carbon attached to the nitro group (ipso-carbon) is expected to be significantly deshielded.[5]

-

Aromatic Carbons (6C): Signals between δ 115 - 160 ppm.

-

Methylene Carbon (-OCH₂-): Signal around δ 65-70 ppm (may be split into a quartet by fluorine coupling).

-

Trifluoromethyl Carbon (-CF₃): A quartet around δ 123 ppm due to the large one-bond C-F coupling constant.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[7]

-

N-O Asymmetric Stretch: Strong absorption band at 1530-1550 cm⁻¹.

-

N-O Symmetric Stretch: Strong absorption band at 1340-1360 cm⁻¹.

-

C-F Stretches: Strong, characteristic bands in the region of 1100-1300 cm⁻¹.

-

C-O-C (Ether) Stretch: Absorption around 1250 cm⁻¹.

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show a clear molecular ion peak (M⁺) at m/z = 221. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) and cleavage of the ethoxy side chain.[8][9]

Synthesis Methodologies

Two principal and strategically distinct routes are employed for the synthesis of this compound. The choice between them depends on the availability of starting materials and desired regiochemical control.

Method 1: Nucleophilic Aromatic Substitution (SₙAr)

This is arguably the most common and direct approach, leveraging the powerful activating effect of the nitro group. The reaction proceeds via an addition-elimination mechanism, where the trifluoroethoxide ion acts as the nucleophile.

Causality and Mechanistic Insight: The reaction starts with the nucleophilic attack of the 2,2,2-trifluoroethoxide on the carbon atom bearing the leaving group (typically a halogen like Cl or Br). This initial attack is the rate-determining step and is only feasible because the strongly electron-withdrawing nitro group can stabilize the resulting negative charge through resonance. This resonance-stabilized intermediate is known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy. In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring.

Caption: Workflow for the SₙAr synthesis of this compound.

Experimental Protocol: Synthesis via SₙAr

-

Objective: To synthesize this compound from 1-chloro-3-nitrobenzene and 2,2,2-trifluoroethanol.

-

Materials:

-

1-Chloro-3-nitrobenzene (1.0 eq)

-

2,2,2-Trifluoroethanol (1.5 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.6 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,2,2-trifluoroethanol (1.5 eq) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.6 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Hydrogen gas will evolve.

-

Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.

-

Add a solution of 1-chloro-3-nitrobenzene (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Method 2: Electrophilic Nitration

This alternative route involves the nitration of (2,2,2-trifluoroethoxy)benzene. This method is viable if the starting ether is more readily available than the halo-nitroaromatic precursor.

Causality and Mechanistic Insight: The -OCH₂CF₃ group is an electron-withdrawing group due to the strong inductive effect (-I) of the CF₃ moiety. This deactivates the aromatic ring towards electrophilic attack. As a deactivating group, it directs incoming electrophiles primarily to the meta position.[2] The reaction proceeds via the standard mechanism for electrophilic aromatic nitration, where a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺) electrophile in situ. The nitronium ion is then attacked by the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity.

Experimental Protocol: Synthesis via Nitration

-

Objective: To synthesize this compound from (2,2,2-trifluoroethoxy)benzene.

-

Materials:

-

(2,2,2-Trifluoroethoxy)benzene (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Dichloromethane (DCM)

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to -5 to 0 °C using an ice-salt bath.

-

Slowly add fuming nitric acid dropwise to the sulfuric acid with vigorous stirring, maintaining the temperature below 5 °C. This creates the nitrating mixture.

-

In a separate flask, dissolve (2,2,2-trifluoroethoxy)benzene (1.0 eq) in dichloromethane.

-

Cool the solution of the starting ether to 0 °C.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of the ether, ensuring the internal temperature does not rise above 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture slowly onto a large volume of crushed ice with stirring.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash carefully with cold water, then with saturated NaHCO₃ solution until the washings are neutral, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The crude product, which may contain other isomers, should be purified by column chromatography or recrystallization to isolate the desired 3-nitro isomer.

-

Key Transformation: Reduction to 3-(2,2,2-Trifluoroethoxy)aniline

The primary value of this compound lies in its role as a precursor to 3-(2,2,2-trifluoroethoxy)aniline. This transformation is a cornerstone reaction, providing a critical building block for numerous advanced pharmaceutical agents.[2]

Causality and Mechanistic Insight: Catalytic transfer hydrogenation is the most common and efficient method for this reduction. The reaction involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The mechanism, often referred to as the Haber pathway, involves the stepwise reduction of the nitro group on the surface of the metal catalyst.[2] The nitroarene (Ar-NO₂) is first reduced to a nitrosoarene (Ar-NO), then to an N-arylhydroxylamine (Ar-NHOH), and finally to the aniline (Ar-NH₂). This process is highly efficient and selective, typically proceeding in high yield with minimal side products under optimized conditions.

Caption: General workflow for the catalytic hydrogenation of the title compound.

Experimental Protocol: Catalytic Hydrogenation

-

Objective: To synthesize 3-(2,2,2-trifluoroethoxy)aniline from this compound.

-

Materials:

-

This compound (1.0 eq)

-

Palladium on carbon (10% Pd/C, ~5 mol% Pd)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite®

-

-

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(2,2,2-trifluoroethoxy)aniline, which is often pure enough for subsequent steps or can be further purified if necessary.

-

Applications in Drug Development

The trifluoroethoxy-substituted aniline derived from the title compound is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

Case Study: Nilotinib Analogues Kinase inhibitors are a major class of targeted cancer therapies. Many of these drugs bind to the ATP-binding site of a specific kinase. The structure of the successful second-generation Bcr-Abl inhibitor, Nilotinib, features a 3-(trifluoromethyl)-5-aminobenzamide core. The aniline-derived portion of this molecule is crucial for forming key hydrogen bonds in the hinge region of the kinase.[10]

Research into new kinase inhibitors has shown that replacing the trifluoromethyl (-CF₃) group with a trifluoroethoxy (-OCH₂CF₃) group can modulate the drug's properties. The -OCH₂CF₃ group maintains the strong electron-withdrawing character while potentially altering solubility, cell permeability, and metabolic profile. 3-(2,2,2-Trifluoroethoxy)aniline is therefore a direct and valuable precursor for synthesizing analogues of Nilotinib and other kinase inhibitors, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the lead compounds.[3]

Broader Context: Oteseconazole The significance of the trifluoroethoxy-phenyl motif is further highlighted by the FDA-approved antifungal agent, Oteseconazole.[6][11] While Oteseconazole contains a 4-(2,2,2-trifluoroethoxy)phenyl group, its synthesis underscores the importance of trifluoroethoxylated aromatic precursors in constructing modern APIs.[1] The development of such drugs drives the demand for versatile building blocks like this compound.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures. While a specific, comprehensive toxicological profile is not widely available, a hazard assessment can be made based on its structural components: nitroaromatics and organofluorine compounds.

-

General Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be treated as potentially harmful if inhaled, ingested, or in contact with skin.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands as a testament to the power of strategic functionalization in modern chemical synthesis. Its dual-purpose design—offering a masked amine for coupling reactions and a fluorinated moiety for property modulation—makes it an exceptionally valuable tool for researchers in drug discovery and materials science. The synthetic routes to this compound are robust and based on well-understood organic chemistry principles, while its conversion to the corresponding aniline provides a direct path to complex, high-value molecules like kinase inhibitors. As the demand for sophisticated, fluorinated pharmaceuticals continues to grow, the importance of intermediates like this compound is set to increase, solidifying its place as a key building block in the chemist's arsenal.

References

-

BenchChem. (n.d.). This compound. Retrieved January 5, 2026, from a BenchChem product page.[2]

-

My-Biotech Co., Ltd. (n.d.). Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. Retrieved January 5, 2026, from a My-Biotech product page.[1]

-

New Drug Approvals. (2021, July 29). Oteseconazole. Retrieved January 5, 2026, from New Drug Approvals.

-

TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 1-Nitro-3-(trifluoromethoxy)benzene. Retrieved January 5, 2026, from TCI Chemicals.[2]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved January 5, 2026, from HMDB.[12]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 5, 2026, from Stack Exchange.[5]

-

De, S. K. (2023). Oteseconazole: First Approved Orally Bioavailable and Selective CYP51 Inhibitor for the Treatment of Patients with Recurrent Vulvovaginal Candidiasis. Current Medicinal Chemistry, 30(37), 4170-4175.[6]

-

Arctom Scientific. (n.d.). CAS NO. 87014-29-7 | this compound. Retrieved January 5, 2026, from Arctom Scientific.[4]

-

ResearchGate. (2022). Oteseconazole: A Review. Retrieved January 5, 2026, from ResearchGate.[11]

-

PrepChem. (n.d.). Synthesis of aniline hydrochloride. Retrieved January 5, 2026, from PrepChem.com.[13]

-

NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. Retrieved January 5, 2026, from the NIST WebBook.[8]

-

ChemicalBook. (n.d.). Benzene, 1-nitro-2-(2,2,2-trifluoroethoxy)-(87014-28-6) 1H NMR. Retrieved January 5, 2026, from ChemicalBook.[14]

-

Sigma-Aldrich. (n.d.). This compound. Retrieved January 5, 2026, from Sigma-Aldrich.

-

Sigma-Aldrich. (n.d.). This compound. Retrieved January 5, 2026, from Sigma-Aldrich.[15]

-

BIOFOUNT. (n.d.). 87014-29-7|this compound. Retrieved January 5, 2026, from BIOFOUNT.[16]

-

Google Patents. (1969). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same. Retrieved January 5, 2026, from Google Patents.[17]

-

Duveau, D. Y., et al. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7179-7183.[10]

-

Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Retrieved January 5, 2026, from Google Patents.[18]

-

Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds. Retrieved January 5, 2026, from Google Patents.[19]

-

Krol, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4409.[20]

-

BenchChem. (n.d.). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Retrieved January 5, 2026, from a BenchChem application note.[3]

-

Zhang, Y., et al. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. European Journal of Medicinal Chemistry, 238, 114468.[21]

-

Sharma, P., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301648.[22]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved January 5, 2026, from Chemistry LibreTexts.[23]

-

YouTube. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Retrieved January 5, 2026, from YouTube.[24]

-

The Royal Society of Chemistry. (2011). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Retrieved January 5, 2026, from The Royal Society of Chemistry.[25]

-

Hussain, Z., et al. (2010). N-(3-Nitrobenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143.[26]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved January 5, 2026, from the University of Calgary.[7]

-

ChemicalBook. (n.d.). Nitrobenzene(98-95-3) MS spectrum. Retrieved January 5, 2026, from ChemicalBook.[9]

-

ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline synthesis. Retrieved January 5, 2026, from ChemicalBook.[27]

-

Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(3), 485-502.[28]

-

Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Retrieved January 5, 2026, from Taylor & Francis Online.[29]

Sources

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Oteseconazole: First Approved Orally Bioavailable and Selective CYP51 Inhibitor for the Treatment of Patients with Recurrent Vulvovaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one [beilstein-journals.org]

- 8. 1,2,3-Trifluoro-4-nitrobenzene(771-69-7) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hmdb.ca [hmdb.ca]

- 13. prepchem.com [prepchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. This compound | 87014-29-7 [sigmaaldrich.com]

- 16. 87014-29-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 17. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents [patents.google.com]

- 18. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 19. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 20. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 25. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 28. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene: Properties, Synthesis, and Applications

Introduction

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene is an aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. This molecule serves as a versatile synthetic intermediate, primarily due to the unique interplay of its constituent functional groups: the nitro group (—NO₂) and the 2,2,2-trifluoroethoxy group (—OCH₂CF₃). The nitro group is a strong electron-withdrawing group and a precursor to the synthetically crucial amino group. The trifluoroethoxy moiety imparts desirable physicochemical properties, such as increased lipophilicity and metabolic stability, which are highly sought after in modern drug design.[1]